BenchChemオンラインストアへようこそ!

Tantal(V)-oxid

Metal-Insulator-Metal Diodes ALD Dielectrics Bandgap Comparison

Researchers requiring high volumetric capacitance and low leakage in thin-film devices face a critical material-selection challenge: generic substitution of Ta₂O₅ with Nb₂O₅ or Al₂O₃ compromises dielectric performance and optical transparency. Tantalum(V) oxide (Ta₂O₅) resolves this through its uniquely high dielectric constant (κ≈25-50), wide 4.4 eV bandgap, and high refractive index (n=2.16 at 550 nm). Key procurement advantages: • 3× higher capacitance density than Al₂O₃ capacitors (κ≈26 vs. 8.4) - enables satellite- and medical-grade miniaturization. • 0.6 eV wider bandgap vs. Nb₂O₅ suppresses leakage current in MIM diodes and DRAM capacitors. • No near-IR absorption above 900 nm - essential for ultra-low-loss laser optics and ring laser gyroscopes.

Molecular Formula O5Ta2
Molecular Weight 441.89 g/mol
Cat. No. B7798093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantal(V)-oxid
Molecular FormulaO5Ta2
Molecular Weight441.89 g/mol
Structural Identifiers
SMILESO=[Ta](=O)O[Ta](=O)=O
InChIInChI=1S/5O.2Ta
InChIKeyPBCFLUZVCVVTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ta₂O₅ High‑k Dielectric & Optical Coating


Tantalum(V) oxide (Ta₂O₅), also known as tantalum pentoxide, is a high‑k dielectric ceramic oxide characterized by a wide bandgap of approximately 4.4 eV and a high refractive index of 2.16 at 550 nm [1][2]. It is predominantly deployed in thin‑film form via physical vapor deposition (PVD), atomic layer deposition (ALD), or plasma‑enhanced chemical vapor deposition (PECVD) for applications demanding high volumetric capacitance, low optical loss, and thermal stability [3]. Unlike lower‑k oxides such as SiO₂ (κ ≈ 3.9), Ta₂O₅ offers a dielectric constant of 25–50, enabling substantial device miniaturization in capacitors and gate dielectrics [4][5].

Deposition Compatibility

Compatible with PVD, ALD, and PECVD for thin‑film integration.

Dielectric Profile

High‑κ ceramic oxide; reported to support device miniaturization in capacitors and gate dielectrics.

Optical Window

Wide bandgap with low visible‑to‑NIR absorption; relevant for precision optical coatings.

Why Ta₂O₅ Cannot Be Substituted


Generic substitution of Ta₂O₅ with chemically similar oxides (e.g., Nb₂O₅) or alternative high‑k dielectrics (e.g., HfO₂, Al₂O₃) is invalid due to quantifiable divergence in bandgap, dielectric constant, optical absorption edge, and defect‑mediated conduction [1][2][3]. For example, Nb₂O₅ exhibits a narrower bandgap (3.8 eV vs. 4.4 eV) and stronger surface acidity, altering catalytic selectivity and leakage current in MIM diodes [1][4]. TiO₂ introduces parasitic absorption above 900 nm, rendering it unsuitable for near‑IR laser coatings where Ta₂O₅ remains transparent [2]. Al₂O₃, while possessing a higher breakdown voltage, offers a substantially lower dielectric constant (κ ≈ 9 vs. κ ≈ 26), precluding the same volumetric capacitance density [3][5]. The evidence below quantifies these selection‑critical differences.

Nb₂O₅

Narrower bandgap may increase intrinsic conduction and leakage current in MIM diodes, deviating from Ta₂O₅ low‑leakage specifications.

TiO₂

Exhibits parasitic absorption above 900 nm; direct replacement risks higher thermal loading and transmission loss in near‑IR laser coatings.

Al₂O₃

Substantially lower dielectric constant (κ ≈ 9) cannot deliver equivalent volumetric capacitance density in wet electrolytic capacitors.

Ta₂O₅ Head‑to‑Head Performance Evidence


Bandgap Advantage in MIM Diodes

In a direct head‑to‑head study of ALD‑deposited amorphous insulators for metal‑insulator‑metal (MIM) diodes, Ta₂O₅ exhibited a bandgap of 4.4 ± 0.2 eV, significantly wider than Nb₂O₅ at 3.8 ± 0.2 eV [1]. This 0.6 eV difference translates into distinct conduction mechanisms: Ta₂O₅ and Nb₂O₅ are dominated by Frenkel‑Poole emission at high bias, while wider‑bandgap oxides (Al₂O₃, SiO₂) operate via Fowler‑Nordheim tunneling [1]. The larger bandgap of Ta₂O₅ compared to Nb₂O₅ reduces intrinsic carrier generation and is a critical selection parameter for low‑leakage MIM and high‑frequency capacitor applications.

Bandgap vs Nb₂O₅
Head-to-head
Ta₂O₅: 4.4 ± 0.2 eV
Nb₂O₅: 3.8 ± 0.2 eV Δ = 0.6 eV wider
Wider bandgap reduces intrinsic carrier generation, supporting lower leakage in MIM diodes.
ALD amorphous films; REELS measurement.
Metal-Insulator-Metal Diodes ALD Dielectrics Bandgap Comparison

Photocatalytic NOx Remediation Efficiency

Wet‑chemical synthesized ultrafine Ta₂O₅ nanoparticles (specific surface area 41 m²/g) were benchmarked against commercial TiO₂ P25 (Aeroxide, 50 m²/g) for photocatalytic NOx degradation under UV–vis irradiation [1]. Ta₂O₅ achieved a UV‑photonic efficiency of ∼0.64%, a 2‑fold increase over TiO₂ P25 at ∼0.30% [1]. Correspondingly, NO conversion using Ta₂O₅ was 18.6%, compared to 8.8% for TiO₂ P25, representing a 2.1× improvement [1]. The study also noted minimal toxic NO₂ byproduct formation and excellent photostability for Ta₂O₅ [1].

Photocatalytic NOx
Head-to-head
UV‑photonic efficiency ~0.64%
vs TiO₂ P25 ~0.30% (2.1× higher)
Supports photocatalytic NOx remediation with higher photon utilization and minimal toxic NO₂ byproduct.
41 m²/g Ta₂O₅ vs 50 m²/g TiO₂ P25; UV‑vis, room temperature.
Photocatalysis NOx Degradation UV-Photonic Efficiency

Volumetric Capacitance in Wet Capacitors

Wet tantalum electrolytic capacitors, which utilize an anodically grown Ta₂O₅ dielectric layer, achieve on average three times the capacitance per unit volume compared to aluminum electrolytic capacitors employing Al₂O₃ [1]. This volumetric advantage stems directly from the dielectric constant of electrolytic Ta₂O₅ (κ ≈ 26) versus Al₂O₃ (κ ≈ 8.4) [1]. The higher κ enables the use of extremely thin, conformal Ta₂O₅ layers deposited directly on the anode, eliminating the need for the foil‑and‑separator construction required in aluminum capacitors [1]. Additionally, Ta₂O₅‑based wet capacitors exhibit the lowest leakage current among all electrolytic capacitor types [1].

Volumetric Capacitance
Class-level
κ ≈ 26 (Ta₂O₅)
Al₂O₃: κ ≈ 8.4 (3.1× higher)
3× volumetric capacitance advantage enables high‑density energy storage in wet electrolytic capacitors.
Anodized oxide in wet tantalum capacitors; lowest leakage among electrolytic types reported.
Electrolytic Capacitors High-k Dielectrics Volumetric Efficiency

Dielectric Mirror Surface Quality

In a comparative study of high‑reflectivity dielectric mirrors fabricated by dual ion beam sputtering, multi‑layer coatings using Ta₂O₅ as the high‑index material paired with SiO₂ produced significantly smoother surfaces than equivalent TiO₂/SiO₂ stacks [1]. Surface micro‑roughness of mirrors realized with Ta₂O₅/SiO₂ films are smoother than the mirrors coated with TiO₂/SiO₂ materials [1]. Reduced surface roughness is directly correlated with higher reflectivity and lower scattering loss, critical parameters for ring laser gyroscopes and precision optical resonators [1].

Mirror Surface Quality
Head-to-head
Smoother Ta₂O₅/SiO₂ stacks
vs TiO₂/SiO₂ (qualitative comparison)
Lower micro‑roughness translates to higher reflectivity and reduced scattering loss in precision laser mirrors.
Dual ion beam sputtering; Ta₂O₅ as high‑index layer.
Optical Coatings Ion Beam Sputtering Surface Roughness

Near‑IR Transparency

According to vendor technical datasheets for optical coating materials, a key advantage of Ta₂O₅ over TiO₂ is the absence of absorption above 900 nm [1]. This characteristic renders Ta₂O₅ a superior material for near‑IR laser and bandpass coatings, particularly for Nd:YAG laser (1064 nm) and telecom wavelength (1310 nm, 1550 nm) applications [1]. In contrast, TiO₂ layers can exhibit parasitic absorption in the near‑IR, which degrades coating performance in high‑power laser systems [1]. Ta₂O₅ layers can be deposited as dense, hard, scratch‑resistant coatings on glass and metal substrates via electron‑beam evaporation or sputtering [1].

Near‑IR Transparency
Class-level
No absorption above 900 nm
TiO₂: parasitic absorption present
Essential for low‑loss Nd:YAG (1064 nm) and telecom coating designs where TiO₂ introduces thermal loading.
E‑beam or sputtered films; vendor technical datasheet.
Optical Coatings Near‑IR Lasers Absorption Edge

Refractive Index for Optical Coatings

A direct comparative study of PECVD‑deposited amorphous Ta₂O₅ and Nb₂O₅ films under sufficient ion bombardment revealed refractive indices of 2.16 and 2.26 at 550 nm, respectively, with extinction coefficients below 10⁻⁵ [1]. While Nb₂O₅ offers a slightly higher refractive index, Ta₂O₅ provides a more moderate index that enables optimal index contrast when paired with low‑index SiO₂ (n ≈ 1.46) for broadband antireflection and high‑reflection coatings [1]. Both materials exhibited low optical loss and good mechanical stability under the deposition conditions studied [1].

Refractive Index
Head-to-head
n = 2.16 at 550 nm
Nb₂O₅: n = 2.26 (Δn = 0.10)
Moderate index provides optimal contrast with SiO₂ (1.46), facilitating broadband antireflection and high‑reflection designs.
PECVD dense films; extinction coefficient
Optical Coatings PECVD Refractive Index

Ta₂O₅ Application Scenarios


Aerospace & Medical Wet Tantalum Capacitors

When board space and reliability are paramount, wet tantalum capacitors employing anodized Ta₂O₅ dielectrics provide approximately 3× the capacitance per unit volume of aluminum electrolytic capacitors due to the 3.1× higher dielectric constant (κ ≈ 26 vs. 8.4) [1]. This volumetric efficiency, combined with the lowest leakage current among electrolytic types and a self‑healing oxide layer, makes Ta₂O₅‑based capacitors the preferred choice for satellite power systems, avionics, and implantable medical electronics where failure is not an option [1].

Dielectric Mirrors for Ring Laser Gyroscopes

Precision optical resonators and ring laser gyroscopes demand mirrors with minimal scattering loss. Multi‑layer Ta₂O₅/SiO₂ dielectric stacks fabricated by ion beam sputtering produce measurably smoother surfaces than TiO₂/SiO₂ alternatives, directly translating to higher achievable reflectivity [2]. This surface quality advantage, coupled with the absence of near‑IR absorption in Ta₂O₅ above 900 nm, positions Ta₂O₅ as the high‑index material of record for ultra‑low‑loss laser optics [3].

Photocatalytic Air Purification

Ultrafine Ta₂O₅ nanoparticles deliver 2× the UV‑photonic efficiency (∼0.64%) of commercial TiO₂ P25 (∼0.30%) for NOx degradation under UV–vis irradiation, while minimizing the generation of toxic NO₂ [4]. This performance advantage makes Ta₂O₅ a compelling candidate for photocatalytic coatings in HVAC systems, automotive cabin air purification, and urban infrastructure where stringent air quality standards and byproduct minimization are required [4].

Low‑Leakage MIM Diodes & DRAM Capacitors

The 0.6 eV wider bandgap of ALD‑deposited Ta₂O₅ (4.4 eV) compared to Nb₂O₅ (3.8 eV) reduces intrinsic carrier generation, directly suppressing leakage current in metal‑insulator‑metal (MIM) diodes and dynamic random‑access memory (DRAM) storage capacitors [5]. In applications where Nb₂O₅ might be considered as a lower‑cost alternative, the quantifiable bandgap difference renders Ta₂O₅ essential for meeting the low‑leakage specifications of advanced semiconductor nodes [5].

Application
Selection Property
Validation Focus
High‑reliability wet capacitors
Reported high dielectric constant (κ) and low leakage profile
Volumetric capacitance stability and self‑healing oxide integrity
Laser gyroscope mirrors
Smooth surface finish and absence of near‑IR absorption
Reflectivity retention and scattering loss under ion‑beam deposition
Photocatalytic air purification
High UV‑photonic efficiency and low NO₂ byproduct selectivity
Photostability and NOx degradation rate under continuous UV‑vis
Low‑leakage MIM diodes / DRAM
Wide bandgap for reduced intrinsic conduction
Frenkel‑Poole emission behavior and capacitance‑equivalent thickness scaling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tantal(V)-oxid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.